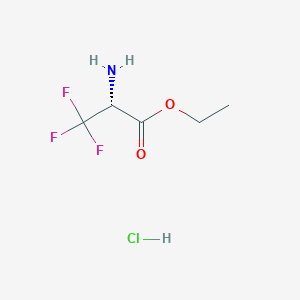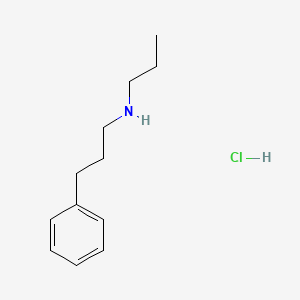amine hydrochloride CAS No. 858796-45-9](/img/structure/B6344177.png)
[(5-Methylfuran-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Methylfuran-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride, often referred to as 5-Methyl-Furfuryl-Propylamine hydrochloride (MFPA-HCl), is an organic compound used in laboratory experiments and scientific research. It is a colorless, odorless, crystalline solid with a molecular weight of 186.63 g/mol. MFPA-HCl is miscible with water and is soluble in methanol, ethanol, and acetone. This compound has a variety of applications in scientific research, including synthesis, biochemical and physiological studies, and drug development.
Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
Hydroaminomethylation (HAM) of oleochemicals, including vegetable oils, represents a significant pathway to functionalized bio-based compounds, potentially applicable to “(5-Methylfuran-2-yl)methylamine hydrochloride.” This process integrates amines onto alkyl chains, yielding bifunctional HAM-products with potential as monomers in polymer chemistry. These advancements underscore the utility of amines in creating valuable compounds for industrial use, suggesting possible applications for the compound in polymer and surface-active agent development Vanbésien, T., Nôtre, J. L., Monflier, E., & Hapiot, F. (2018).
Catalysis and Green Chemistry
The transformation of biomass into furan derivatives, including 5-hydroxymethylfurfural (HMF) and furfural, is pivotal for sustainable chemistry. “(5-Methylfuran-2-yl)methylamine hydrochloride” could find relevance in catalysis, especially in biphasic systems enhancing the yield of furan derivatives from sugars. This process is crucial for producing green solvents, fuels, and polymer precursors, showcasing the compound's potential in catalysis and sustainable material production Esteban, J., Vorholt, A., & Leitner, W. (2020).
Biomedical Research
In biomedical contexts, amines and their derivatives play critical roles in drug design and biological studies. Compounds like “(5-Methylfuran-2-yl)methylamine hydrochloride” could be investigated for their bioactivity, including antitubercular properties, by modifying existing structures to enhance efficacy and reduce toxicity. This approach aligns with ongoing research efforts to find new treatments for infectious diseases, highlighting the compound's potential utility in medicinal chemistry Asif, M. (2014).
Environmental Science
The degradation of nitrogen-containing compounds is a major environmental concern, with advanced oxidation processes (AOPs) offering a pathway to mitigate pollution. Research into the reactivity and breakdown of amines, including potentially “(5-Methylfuran-2-yl)methylamine hydrochloride,” could provide insights into environmental detoxification strategies. This is critical for addressing the persistence of hazardous compounds in water bodies, suggesting environmental applications of the compound in pollution control Bhat, A. P., & Gogate, P. (2021).
Propiedades
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-3-6-10-7-9-5-4-8(2)11-9;/h3-5,10H,1,6-7H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPDJWUHWIOSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6344114.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6344128.png)
amine hydrochloride](/img/structure/B6344130.png)
![Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6344136.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)

![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344145.png)
amine hydrochloride](/img/structure/B6344153.png)
![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344162.png)
![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)
amine hydrochloride](/img/structure/B6344179.png)
![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344191.png)